molecular formula C17H24N6O2 B4824819 3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B4824819
M. Wt: 344.4 g/mol
InChI Key: OOAMHIQUPXIFMG-UHFFFAOYSA-N
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Description

3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and various alkylating agents. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, antiviral, and anticancer properties.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,7,7-trimethyl-1-(3-oxo-but-1-enyl)-2-oxa-bicyclo[3.2.0]hept-3-en-6-one
  • 2,3,5-trimethyl-6-(2-methylprop-2-enyl)phenol

Uniqueness

3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-7-8-21-15(24)13-14(20(6)17(21)25)18-16-22(9-10(2)3)19-11(4)12(5)23(13)16/h12H,2,7-9H2,1,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAMHIQUPXIFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 2
Reactant of Route 2
3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 3
Reactant of Route 3
3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 4
Reactant of Route 4
3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 5
3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 6
Reactant of Route 6
3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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